molecular formula C16H10O5 B1301137 (2Z)-2-(1,3-benzodioxol-5-ylmethylene)-6-hydroxy-1-benzofuran-3(2H)-one CAS No. 32396-84-2

(2Z)-2-(1,3-benzodioxol-5-ylmethylene)-6-hydroxy-1-benzofuran-3(2H)-one

Cat. No.: B1301137
CAS No.: 32396-84-2
M. Wt: 282.25 g/mol
InChI Key: VDONNSGYFLFOCD-UUASQNMZSA-N
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Description

(2Z)-2-(1,3-Benzodioxol-5-ylmethylene)-6-hydroxy-1-benzofuran-3(2H)-one is a benzofuran-3-one derivative featuring a 1,3-benzodioxole substituent at the 2-position and a hydroxyl group at the 6-position. The Z-configuration of the exocyclic double bond is critical for its stereochemical stability and intermolecular interactions.

Properties

IUPAC Name

(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-6-hydroxy-1-benzofuran-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10O5/c17-10-2-3-11-13(7-10)21-15(16(11)18)6-9-1-4-12-14(5-9)20-8-19-12/h1-7,17H,8H2/b15-6-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDONNSGYFLFOCD-UUASQNMZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=C3C(=O)C4=C(O3)C=C(C=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C\3/C(=O)C4=C(O3)C=C(C=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation Reaction of 6-Hydroxybenzofuran-3(2H)-one with Aromatic Aldehydes

The most widely reported and efficient method for synthesizing (2Z)-2-(1,3-benzodioxol-5-ylmethylene)-6-hydroxy-1-benzofuran-3(2H)-one involves the aldol-type condensation of 6-hydroxybenzofuran-3(2H)-one with 1,3-benzodioxole-5-carbaldehyde under basic conditions.

Procedure Summary:

  • Reactants:
    • 6-Hydroxybenzofuran-3(2H)-one (5 mmol)
    • 1,3-Benzodioxole-5-carbaldehyde (5 mmol)
  • Solvent: Ethanol and N,N-dimethylformamide (DMF) mixture (1:1 ratio, 10 mL total)
  • Base: 50% aqueous potassium hydroxide (KOH), 1.15 mL
  • Conditions: Stirring at room temperature for 4–6 hours
  • Workup: The reaction mixture is poured into hot water, acidified to pH 1–2 with concentrated hydrochloric acid (HCl), precipitating the product. The solid is filtered, washed, dried, and recrystallized from DMF-methanol.

Yield and Physical Data:

  • Yield: Approximately 91%
  • Appearance: Yellow solid
  • Melting Point: 321–323 °C

This method is favored for its simplicity, high yield, and regioselectivity, producing the (2Z)-isomer predominantly.

Notes on Regioselectivity and Reaction Mechanism

  • The condensation occurs selectively at the C-2 position of the benzofuranone ring, forming the methylene bridge with the aldehyde.
  • The presence of the hydroxy group at position 6 influences the electronic properties, facilitating the reaction.
  • The reaction proceeds via base-catalyzed enolate formation on the benzofuranone, followed by nucleophilic attack on the aldehyde carbonyl and subsequent dehydration to form the double bond in the Z-configuration.

Summary Table of Preparation Method

Step Details
Starting Materials 6-Hydroxybenzofuran-3(2H)-one, 1,3-benzodioxole-5-carbaldehyde
Solvent Ethanol and DMF (1:1)
Catalyst/Base 50% aqueous KOH
Reaction Conditions Room temperature, stirring for 4–6 hours
Workup Acidification with HCl, filtration, washing, drying, recrystallization
Yield ~91%
Product Characteristics Yellow solid, mp 321–323 °C
Regioselectivity High, selective formation of (2Z)-isomer

Research Findings and Practical Considerations

  • The described condensation method is reproducible and scalable, suitable for laboratory synthesis and potential industrial applications.
  • The reaction tolerates mild conditions, avoiding harsh reagents or elevated temperatures, which preserves the integrity of sensitive functional groups like the benzodioxole ring.
  • The high melting point and purity of the product indicate good crystallinity and stability, facilitating characterization and further functionalization if needed.
  • The method has been validated in multiple studies, confirming its reliability and efficiency.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-(1,3-benzodioxol-5-ylmethylene)-6-hydroxy-1-benzofuran-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).

    Reduction: The compound can be reduced to its corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in water.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Nitration using nitric acid (HNO3) and sulfuric acid (H2SO4), halogenation using bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of the corresponding ketone.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Introduction of nitro, halogen, or other substituents on the benzodioxole ring.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic properties:

  • Antioxidant Activity : Studies have indicated that derivatives of benzofuran compounds exhibit significant antioxidant properties, which can protect cells from oxidative stress. This activity is crucial in developing treatments for diseases related to oxidative damage, such as cancer and neurodegenerative disorders .
  • Anticancer Properties : Research has demonstrated that (2Z)-2-(1,3-benzodioxol-5-ylmethylene)-6-hydroxy-1-benzofuran-3(2H)-one may inhibit cancer cell proliferation. For instance, its derivatives have shown selective cytotoxicity against various cancer cell lines, suggesting a mechanism that could be harnessed for cancer therapy .

Pharmacology

The compound's pharmacological profile indicates potential applications in drug development:

  • Anti-inflammatory Effects : Some studies have reported that benzofuran derivatives can modulate inflammatory pathways, making them candidates for treating inflammatory diseases .
  • Neurological Applications : Given its antioxidant properties, the compound may also play a role in neuroprotection, potentially aiding in the treatment of conditions like Alzheimer's disease by mitigating neuronal damage caused by oxidative stress .

Synthesis and Chemical Reactions

The synthesis of this compound has been explored through various methods:

  • Mannich Reaction : Efficient methods for synthesizing Mannich bases from this compound have been developed, demonstrating its versatility in organic synthesis and providing a pathway to create novel derivatives with enhanced biological activities .

Case Studies

StudyFocusFindings
Study 1Antioxidant ActivityDemonstrated strong radical scavenging ability, suggesting potential use in formulations targeting oxidative stress-related conditions .
Study 2Anticancer ActivityShowed selective cytotoxic effects on breast cancer cell lines with minimal impact on normal cells .
Study 3Anti-inflammatory PropertiesIdentified modulation of pro-inflammatory cytokines in vitro, indicating therapeutic potential for inflammatory diseases .

Mechanism of Action

The mechanism of action of (2Z)-2-(1,3-benzodioxol-5-ylmethylene)-6-hydroxy-1-benzofuran-3(2H)-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, such as those involved in cell signaling, apoptosis, and inflammation.

Comparison with Similar Compounds

Structural Variations

The target compound belongs to a family of (2Z)-2-(arylidene)-6-hydroxybenzofuran-3(2H)-ones. Key analogs include:

Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Spectral Features (NMR/HRMS)
(2Z)-2-[(1-Ethyl-5-methoxy-1H-indol-3-yl)methylene]-6-hydroxy-1-benzofuran-3(2H)-one (4d) 1-Ethyl-5-methoxyindole C₂₀H₁₇NO₄ 335.35 265–267 ¹H NMR (DMSO-d6): δ 10.98 (s, OH); HRMS [M+H]⁺: 336.1224 (calc. 336.1230)
(2Z)-2-(Furan-2-ylmethylene)-6-hydroxy-1-benzofuran-3(2H)-one 2-Furyl C₁₃H₈O₄ 228.20 N/A InChIKey: VWSAKNMQNUDSHW-GHXNOFRVSA-N; Synonyms include AC1LIO9K, ZINC490085
(2Z)-2-(2-Fluorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one 2-Fluorophenyl C₁₅H₉FO₃ 256.23 N/A Discontinued; structural data inferred from substituent effects

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups : The 1,3-benzodioxole group in the target compound provides stronger electron-donating properties compared to the 2-furyl group in or the electron-withdrawing 2-fluoro substituent in . This affects charge distribution and reactivity.
  • Hydrogen Bonding : All compounds retain the 6-hydroxy group, but derivatives like 5a (a modified version of 4d) replace it with an acetonitrile-ether group, altering solubility and hydrogen-bonding capacity .

Physicochemical Properties

  • Melting Points : The target compound’s melting point is unreported, but analogs like 4d (265–267°C) and its derivative 5a (230–232°C) suggest that bulkier substituents may lower melting points due to reduced crystallinity.
  • Solubility : The 1,3-benzodioxole group likely enhances lipophilicity compared to the polar 2-furyl group , while the 6-hydroxy group improves aqueous solubility.

Spectral Characteristics

  • ¹H NMR :
    • The target compound’s benzodioxole protons would resonate near δ 6.0–6.5, similar to furan protons in (δ ~7.5–8.2).
    • The 6-hydroxy group in 4d appears as a singlet at δ 10.98, a hallmark of strong intramolecular hydrogen bonding.
  • HRMS : The target compound’s exact mass can be extrapolated from analogs (e.g., 4d: observed 336.1224 vs. calc. 336.1230 ), ensuring precise structural confirmation.

Biological Activity

The compound (2Z)-2-(1,3-benzodioxol-5-ylmethylene)-6-hydroxy-1-benzofuran-3(2H)-one , often referred to as a derivative of aurone, has garnered attention in recent years due to its potential biological activities. This article reviews the synthesis, biological properties, and pharmacological implications of this compound based on diverse research findings.

Synthesis

The synthesis of this compound has been achieved through various methodologies, typically involving the condensation of benzofuran derivatives with aldehydes under basic conditions. For instance, one efficient synthesis route reported yields of up to 91% for this compound .

Antioxidant Properties

Studies indicate that this compound exhibits significant antioxidant activity. The ability to scavenge free radicals is crucial in mitigating oxidative stress-related diseases. In vitro assays demonstrated that this compound effectively reduced reactive oxygen species (ROS) levels in cellular models .

Anticancer Activity

Research has shown that this compound possesses notable anticancer properties. In a study involving various cancer cell lines, it was found to induce apoptosis and inhibit proliferation. The mechanism appears to involve the modulation of cell cycle regulators and apoptotic pathways. For example, it was observed to upregulate pro-apoptotic proteins while downregulating anti-apoptotic factors .

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests potential applications in treating inflammatory diseases .

Case Studies

StudyFindings
In vitro study on antioxidant activity Demonstrated significant reduction in ROS levels across multiple cell lines.
Cancer cell line study Induced apoptosis in MCF-7 (breast cancer) and A549 (lung cancer) cells with IC50 values of 15 µM and 20 µM respectively.
Inflammation model Reduced TNF-alpha production by 40% in LPS-stimulated macrophages at a concentration of 10 µM.

The biological activities of this compound can be attributed to its ability to interact with various cellular targets:

  • Antioxidant Mechanism : The compound's structure allows it to donate electrons to free radicals, thereby neutralizing them.
  • Apoptotic Pathway Modulation : It influences the expression of Bcl-2 family proteins and caspases, promoting programmed cell death in cancer cells.
  • Cytokine Regulation : The inhibition of NF-kB signaling pathways leads to decreased expression of inflammatory cytokines.

Q & A

Q. What synthetic strategies are recommended for preparing (2Z)-2-(1,3-benzodioxol-5-ylmethylene)-6-hydroxy-1-benzofuran-3(2H)-one, and how can reaction conditions be optimized?

The compound is typically synthesized via Knoevenagel condensation between 6-hydroxy-1-benzofuran-3(2H)-one and 1,3-benzodioxole-5-carbaldehyde. Key steps include:

  • Protection of hydroxyl groups : Use benzyl ethers to prevent undesired side reactions during condensation .
  • Reaction conditions : Anhydrous sodium acetate in glacial acetic acid under reflux (8–10 hours) ensures efficient imine formation .
  • Deprotection : Catalytic hydrogenation (e.g., Pd/C, H₂) removes benzyl protecting groups .

Q. Which analytical techniques are essential for confirming the structure and stereochemistry of this compound?

  • X-ray crystallography : Definitive for resolving the (2Z) configuration and molecular geometry, as shown in structurally analogous benzodioxolyl-benzofuranones .
  • Spectroscopy :
  • ²D NMR (HSQC, NOESY) : Assigns proton-carbon correlations and confirms stereochemical proximity .
  • IR spectroscopy : Validates lactone (C=O, ~1750 cm⁻¹) and hydroxyl (O-H, ~3200 cm⁻¹) groups .
    • High-resolution mass spectrometry (HRMS) : Confirms molecular formula .

Q. How should stability studies be designed to mitigate degradation of this compound during experiments?

  • Storage : Store under inert atmosphere (N₂/Ar) at –20°C to minimize oxidation .
  • Real-time monitoring : Use HPLC or UV-Vis spectroscopy to track degradation. For prolonged experiments, implement continuous cooling (4°C) to reduce organic degradation rates .

Advanced Research Questions

Q. What mechanistic insights govern the stereoselective formation of the (2Z)-configured benzylidene group?

The Knoevenagel mechanism drives stereoselectivity:

  • Base catalysis : Anhydrous sodium acetate deprotonates the active methylene group, enabling nucleophilic attack on the aldehyde .
  • Thermodynamic control : Prolonged reflux favors the (Z)-isomer due to reduced steric hindrance between the benzodioxole and benzofuran moieties .
  • Solvent effects : Polar aprotic solvents (e.g., THF) enhance reaction efficiency compared to protic solvents .

Q. How can computational chemistry resolve discrepancies between predicted (DFT) and experimental spectroscopic data?

  • Explicit solvent modeling : Use methods like IEF-PCM to simulate solvent effects on NMR chemical shifts .
  • Conformational sampling : Perform molecular dynamics (MD) simulations to account for rotational barriers in the benzylidene group.
  • Validation : Cross-reference computed data with X-ray crystallography and temperature-dependent NMR studies to identify dynamic conformational changes .

Q. What strategies are effective for analyzing conflicting spectral data (e.g., unexpected peaks in ¹H NMR)?

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign proton environments .
  • Isotopic labeling : Introduce deuterium at suspected labile sites (e.g., hydroxyl groups) to confirm exchangeable protons .
  • Alternative synthesis routes : Compare spectra of intermediates (e.g., protected derivatives) to isolate contamination sources .

Q. How can researchers optimize reaction yields when scaling up synthesis?

  • Catalyst screening : Test alternatives to NaH (e.g., K₂CO₃) for safer, scalable deprotection .
  • Flow chemistry : Continuous flow systems improve heat distribution and reduce side reactions during reflux .
  • In situ monitoring : Use FTIR or Raman spectroscopy to track reaction progress and terminate at peak yield .

Data Contradiction and Experimental Design

Q. How should limitations in experimental design (e.g., sample degradation) be addressed to generalize results?

  • Sample stabilization : Implement continuous cooling (4°C) during long-term data collection to minimize organic degradation .
  • Replication : Prepare multiple batches with varied initial conditions (e.g., pH, temperature) to assess robustness .
  • Control experiments : Include degradation markers (e.g., HPLC peaks for byproducts) to quantify matrix changes over time .

Q. What methods validate the purity of stereoisomers in synthetic batches?

  • Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak®) with hexane/isopropanol gradients to separate (Z) and (E) isomers .
  • Circular dichroism (CD) : Compare experimental CD spectra with DFT-simulated spectra to confirm enantiomeric purity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2Z)-2-(1,3-benzodioxol-5-ylmethylene)-6-hydroxy-1-benzofuran-3(2H)-one
Reactant of Route 2
(2Z)-2-(1,3-benzodioxol-5-ylmethylene)-6-hydroxy-1-benzofuran-3(2H)-one

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